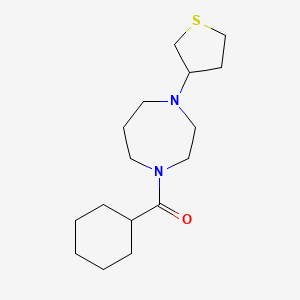

1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane

Beschreibung

1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane is a synthetic 1,4-diazepane derivative characterized by a cyclohexanecarbonyl group at position 1 and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent at position 4 of the diazepane ring (Figure 1). The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which confers conformational flexibility and enables diverse binding interactions with biological targets . The cyclohexanecarbonyl group contributes to lipophilicity and metabolic stability, while the thiolan-3-yl moiety may enhance receptor affinity through sulfur-mediated interactions .

Eigenschaften

IUPAC Name |

cyclohexyl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWWWQPJWXNUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 1-cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane can be contextualized by comparing it to structurally related 1,4-diazepane derivatives. Key analogs and their distinguishing features are summarized below:

Table 1. Structural and Functional Comparison of 1,4-Diazepane Derivatives

Structural Modifications and Receptor Affinity

- Pyridin-3-yl Derivatives: Substitution with pyridin-3-yl (e.g., NS3531) confers high affinity for nicotinic acetylcholine receptors (nAChRs), as the pyridine ring interacts with the complementary subunit of the receptor . In contrast, the cyclohexanecarbonyl group in the target compound likely shifts selectivity toward cannabinoid receptors (CB2), as seen in other 1,4-diazepanes optimized for CB2 agonism .

- Benzoyl Derivatives : Analogs with substituted benzoyl groups (e.g., 3-chloro, 2-bromo-5-methoxy) exhibit variable electronic and steric effects. The 3-chlorobenzoyl analog may improve oxidative stability due to electron-withdrawing effects, whereas bromine/methoxy groups could hinder metabolic degradation .

Metabolic Stability

The cyclohexanecarbonyl group in the target compound is hypothesized to enhance metabolic stability compared to smaller acyl substituents. For instance, 1,4-diazepanes with aromatic rings (e.g., pyridin-3-yl) show rapid hepatic clearance due to cytochrome P450-mediated oxidation . In contrast, saturated cyclohexane rings resist oxidative metabolism, aligning with strategies to improve pharmacokinetic profiles in CB2 agonists .

Pharmacological Implications

- CB2 Agonism : Structural analogs from and demonstrate that 1,4-diazepanes with bulky, lipophilic substituents (e.g., cyclohexane) exhibit potent CB2 agonism with >100-fold selectivity over CB1 . The thiolan-3-yl group in the target compound may further modulate receptor activation through sulfur-mediated hydrogen bonding.

- nAChR Activity : Pyridin-3-yl derivatives (e.g., NS3531) show efficacy at nAChRs, but the target compound’s cyclohexanecarbonyl group likely diminishes this activity due to steric clashes with the receptor’s complementary subunit .

Biologische Aktivität

1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a diazepane ring with a cyclohexanecarbonyl group and a thiolane substituent. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological systems.

Research indicates that 1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane may interact with various biological targets, including:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways involved in cellular responses.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes linked to disease processes, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related diazepane derivatives. For instance:

- In vitro Studies : Compounds structurally similar to 1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane have demonstrated activity against various bacterial strains, indicating potential use in treating infections.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy:

- Cytokine Modulation : Research suggests that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of diazepanes found that several compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were recorded, showing effectiveness comparable to traditional antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Diazepane Derivative A | 32 | Staphylococcus aureus |

| Diazepane Derivative B | 64 | Escherichia coli |

Study 2: Anti-inflammatory Potential

In a controlled trial assessing the anti-inflammatory effects of related compounds, 1-Cyclohexanecarbonyl-4-(thiolan-3-yl)-1,4-diazepane was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. The results are summarized below:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Group | 80 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.